(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

VMAT2 inhibition Enantioselective binding Tetrabenazine pharmacology

(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is the diastereomeric camphorsulfonate salt of the pharmacologically active (+)-enantiomer of tetrabenazine, a reversible vesicular monoamine transporter 2 (VMAT2) inhibitor used clinically for hyperkinetic movement disorders such as Huntington's disease chorea. The salt form was the key intermediate that enabled unambiguous X-ray crystallographic determination of the absolute configuration of the (+)-TBZ enantiomer, confirming the (3R,11bR) stereochemistry.

Molecular Formula C₂₉H₄₃NO₇S
Molecular Weight 549.72
CAS No. 1223399-57-2
Cat. No. B1145132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate
CAS1223399-57-2
Synonyms(+)-TBZ (1S)-(+)-10-Camphorsulfonate;  (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate;  (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu
Molecular FormulaC₂₉H₄₃NO₇S
Molecular Weight549.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate (CAS 1223399-57-2) Is the Definitive Active Enantiomer Reference Standard for VMAT2 Inhibitor Research and Tetrabenazine Quality Control


(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is the diastereomeric camphorsulfonate salt of the pharmacologically active (+)-enantiomer of tetrabenazine, a reversible vesicular monoamine transporter 2 (VMAT2) inhibitor used clinically for hyperkinetic movement disorders such as Huntington's disease chorea. The salt form was the key intermediate that enabled unambiguous X-ray crystallographic determination of the absolute configuration of the (+)-TBZ enantiomer, confirming the (3R,11bR) stereochemistry [1]. Marketed tetrabenazine (Xenazine) is administered as a racemic mixture, yet the enantiomers differ substantially in VMAT2 binding affinity, pharmacokinetics, and brain penetration [1]. This compound serves as both the authentic reference standard for the active enantiomer and a critical tool for chiral purity analysis in tetrabenazine drug product development [2].

Why Generic Substitution Fails: Enantiomer-Dependent Pharmacology Makes Racemic or Wrong-Enantiomer Tetrabenazine Non-Interchangeable for Research and Reference Applications


Clinical tetrabenazine is a racemate, yet the two enantiomers—(3R,11bR)-(+)-TBZ and (3S,11bS)-(-)-TBZ—are not pharmacologically equivalent. The (+)-enantiomer exhibits approximately 3-fold higher VMAT2 binding affinity than the (-)-enantiomer (Ki 4.61 vs. 11.20 nM) [1]. Furthermore, in vivo pharmacokinetic studies demonstrate that (3R,11bR)-TBZ achieves superior bioavailability and significantly higher brain concentrations compared to other stereoisomers, suggesting better blood–brain barrier penetration and therapeutic relevance [2]. Substituting the racemate or the incorrect enantiomer for the enantiopure (3R,11bR) form introduces an undefined mixture with reduced target engagement, confounded pharmacokinetic profiles, and ambiguous dose–response relationships—making it unsuitable for quantitative pharmacological studies, reference standard preparation, or chiral method validation.

Quantitative Differentiation Evidence: (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate vs. Racemic Tetrabenazine, the (-)-Enantiomer, Valbenazine, and Other VMAT2 Inhibitors


VMAT2 Binding Affinity: 3-Fold Superiority of the (+)-Enantiomer Camphorsulfonate Salt Over the (-)-Enantiomer and 1.75-Fold Over the Racemate

In a head-to-head VMAT2 binding assay employing [3H]dihydrotetrabenazine displacement from rat striatal homogenate, the (1S)-(+)-10-camphorsulfonate salt of (+)-TBZ (the target compound itself) demonstrated a Ki of 4.61 ± 0.31 nM. This was 3-fold more potent than the (1R)-(-)-10-camphorsulfonate salt of (-)-TBZ (Ki = 11.20 ± 1.03 nM) and 1.75-fold more potent than racemic TBZ (Ki = 8.07 ± 0.20 nM). All pairwise differences were statistically significant (p < 0.05, Bonferroni t-test) [1]. The assay was performed directly on the camphorsulfonate salts, meaning the binding data are intrinsic to the supplied salt form and do not require free-base conversion for interpretation.

VMAT2 inhibition Enantioselective binding Tetrabenazine pharmacology

Absolute Configuration Confirmed by Single-Crystal X-Ray Crystallography: Unambiguous C3(R),C11b(R) Stereochemistry via the Camphorsulfonate Salt

The (1S)-(+)-10-camphorsulfonate salt of (+)-TBZ (this compound) was the form that yielded crystals suitable for single-crystal X-ray diffraction, enabling unambiguous absolute configuration determination. The Flack parameter was refined to −0.02(7), and the absolute configuration was independently assigned by PLATON as C3 = R, N5 = S, C12 = R (C11b in alternative numbering), with the camphorsulfonate counterion confirming C1′ = S and C4′ = R [1]. The optical rotation of the recrystallized salt is [α]D +36.00 (c 0.36, EtOH), providing a simple identity verification metric. This definitive stereochemical proof is unavailable for many commercial tetrabenazine reference materials that are not crystallographically characterized.

Absolute configuration X-ray crystallography Chiral resolution Stereochemical assignment

In Vivo Pharmacokinetic Advantage: Superior Bioavailability and Brain Distribution of 3R,11bR-TBZ Over Other Tetrabenazine Stereoisomers

A 2025 stereoisomer-resolved pharmacokinetic study in rats separated all four tetrabenazine stereoisomers and quantified their individual in vivo profiles. Stereoisomer 1, identified as (3R,11bR)-TBZ, demonstrated superior oral bioavailability and greater cumulative urinary excretion compared to the other three stereoisomers. Critically, tissue distribution analysis revealed a substantially higher concentration of (3R,11bR)-TBZ in brain tissue, indicating preferential blood–brain barrier penetration relative to the (3S,11bS), (3R,11bS), and (3S,11bR) forms [1]. While this study used the free base rather than the camphorsulfonate salt directly, the stereochemical identity is identical, and the salt-to-base conversion is quantitative and routine.

Pharmacokinetics Brain penetration Stereoselective disposition Bioavailability

VMAT2 Over VMAT1 Selectivity: 10-Fold Isoform Preference of (+)-Tetrabenazine Minimizing Peripheral Monoamine Transporter Engagement

(+)-Tetrabenazine—the free base form of the (3R,11bR) enantiomer—inhibits VMAT2-mediated monoamine transport with approximately 10-fold greater potency than VMAT1-mediated transport . This selectivity is pharmacologically significant because VMAT1 is predominantly expressed in peripheral neuroendocrine tissues (adrenal chromaffin cells, enterochromaffin cells), while VMAT2 is the CNS-predominant isoform. Racemic tetrabenazine and the (-)-enantiomer have not been demonstrated to exhibit the same degree of VMAT2/VMAT1 discrimination in direct comparative transport assays. The 10-fold window reduces the likelihood of peripheral monoamine depletion-related side effects when the compound is used at VMAT2-saturating concentrations in vitro or in preclinical models.

VMAT2 selectivity VMAT1 off-target Isoform selectivity Peripheral safety

Defined Physicochemical Identity for Reference Standard Application: Melting Point and Optical Rotation Specifications Ensure Lot-to-Lot Consistency

The (1S)-(+)-10-camphorsulfonate salt of (3R,11bR)-TBZ has well-defined, literature-documented physicochemical constants that serve as identity and purity release criteria: melting point 132–133 °C and specific optical rotation [α]D +36.00 (c 0.36, EtOH) [1]. After two recrystallizations from acetone, the optical rotation was reported as constant, indicating enantiomeric homogeneity. These parameters are not available for the corresponding free base, which is an oil or low-melting solid with variable crystallinity. Commercial suppliers list this compound under the impurity/metabolite reference standard category, with recommended storage at 2–8 °C and a molecular formula of C29H43NO7S (MW 549.72) .

Reference standard Chiral purity Optical rotation Melting point Quality control

Optimal Use Cases for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate (CAS 1223399-57-2) in VMAT2 Research and Tetrabenazine Pharmaceutical Development


Chiral Purity Reference Standard for Tetrabenazine Drug Substance and Drug Product Quality Control

The camphorsulfonate salt serves as a primary reference standard for determining the enantiomeric purity of tetrabenazine active pharmaceutical ingredient (API) and finished dosage forms. Its absolutely configured X-ray crystal structure (Flack −0.02(7)) and defined optical rotation ([α]D +36.00) provide the gold-standard identity confirmation required for ANDA filings and USP/EP monograph compliance [1]. Unlike the free base, the crystalline salt's sharp melting point (132–133 °C) and stability under refrigerated storage (2–8 °C) make it suitable for long-term reference standard inventory .

Enantioselective VMAT2 Binding Displacement Assays Requiring a High-Potency, Enantiopure Positive Control

At a Ki of 4.61 ± 0.31 nM, the (+)-camphorsulfonate salt is the most potent tetrabenazine form available for use as a positive control in VMAT2 radioligand binding assays [1]. Its 3-fold potency advantage over the (-)-enantiomer (Ki 11.20 nM) and 1.75-fold advantage over the racemate (Ki 8.07 nM) means that lower concentrations are needed to achieve full VMAT2 occupancy, reducing solvent exposure to tissue preparations and improving the dynamic range of competitive binding experiments.

In Vivo Pharmacokinetic and Brain Distribution Studies of Stereochemically Defined VMAT2 Inhibitors

The (3R,11bR) enantiomer is the stereoisomer that achieves the highest brain tissue concentration and best oral bioavailability among all four tetrabenazine stereoisomers in rat models [2]. Conversion of the camphorsulfonate salt to the free base (quantitative, routine) yields the enantiopure (3R,11bR)-TBZ for direct use in preclinical CNS exposure studies, where racemic TBZ would confound interpretation due to the divergent pharmacokinetic profiles of its constituent enantiomers.

Chiral Resolution Method Development and Validation for Tetrabenazine Manufacturing Processes

The (1S)-(+)-10-camphorsulfonate salt is the product of the classical resolution procedure that separates racemic TBZ into its enantiomers [1]. This makes it the authentic reference marker for developing and validating chiral HPLC or SFC methods intended to monitor enantiomeric excess (ee) during tetrabenazine synthesis. The patent literature reports that optimized resolution using (+)-camphorsulfonic acid can achieve >98% ee, and the authentic salt is required to establish retention time and elution order in chiral separations [3].

Quote Request

Request a Quote for (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.